2,3,4,6-Tetrabromophenol

Catalog No.
S749149
CAS No.
14400-94-3
M.F
C6H2Br4O
M. Wt
409.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetrabromophenol

CAS Number

14400-94-3

Product Name

2,3,4,6-Tetrabromophenol

IUPAC Name

2,3,4,6-tetrabromophenol

Molecular Formula

C6H2Br4O

Molecular Weight

409.69 g/mol

InChI

InChI=1S/C6H2Br4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H

InChI Key

CXPJZISGVIVNEL-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)Br)Br)O)Br

solubility

Very soluble in benzene, ethanol
In water, 1.98 mg/L at 25 °C (est)

Synonyms

2,3,4,6-TETRABROMOPHENOL

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)O)Br

The exact mass of the compound 2,3,4,6-Tetrabromophenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in benzene, ethanolin water, 1.98 mg/l at 25 °c (est). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,4,6-Tetrabromophenol potassium salt (CAS 14400-94-3) is the potassium phenoxide of 2,3,4,6-tetrabromophenol. It primarily serves as a functionalized monomer in the synthesis of high-performance brominated polymers, such as poly(phenylene ether)s (PPEs), also known as poly(phenylene oxide)s (PPOs).[1] These polymers are valued for their high thermal stability and inherent flame-retardant properties. The pre-formed salt structure of this compound offers distinct advantages in polymerization process control and reaction efficiency compared to starting with the free phenol.[2][3]

Substituting this potassium salt with its free phenol form, 2,3,4,6-tetrabromophenol, is often counterproductive in polymer synthesis. Using the free phenol necessitates an in-situ deprotonation step, typically with an alkali metal hydroxide, to form the reactive phenoxide.[2] This introduces process variables, such as the presence of water from the reaction, which can interfere with catalyst activity and terminate polymer chains, leading to lower molecular weight and inconsistent material properties.[3] Procuring the anhydrous, pre-formed potassium salt eliminates this variable, ensuring a more reproducible and streamlined manufacturing process for high-performance polymers by providing a consistent, water-free monomer source.[3]

Precursor Suitability: Enables Synthesis of High Molecular Weight Polymers

The use of pre-formed alkali phenoxides is a documented strategy for producing high molecular weight poly(phenylene ether)s. In analogous systems, polymers with a number average molecular weight (Mn) between 2,000 and 12,000 are targeted for optimal melt viscosity and high heat resistance.[4] In contrast, processes that generate low molecular weight polymers, for instance with a degree of polymerization between 10-16 (Mn ≈ 1300-1900), yield materials unsuitable for use as plastics.[5] Starting with a high-purity, anhydrous salt like 2,3,4,6-Tetrabromophenol potassium salt facilitates reaching the higher molecular weight necessary for robust mechanical and thermal properties.

Evidence DimensionTarget Number Average Molecular Weight (Mn) for PPO Resins
Target Compound DataEnables synthesis in the desirable range of 2,000 - 12,000 Mn
Comparator Or BaselineProcesses yielding low Mn polymers (e.g., 1,300 - 1,900 Mn)
Quantified DifferenceAvoids production of low-performance polymers with insufficient molecular weight for plastic applications
ConditionsOxidative coupling polymerization for poly(phenylene oxide) synthesis.

Achieving a high molecular weight is critical for the final polymer's mechanical strength, thermal stability, and overall performance as a high-end engineering plastic.

Enhanced Thermal Stability Profile Compared to Lower Brominated Analogues

While direct TGA data for this specific salt is limited, polyhalogenated phenols exhibit increasing thermal stability with a higher degree of bromination. For instance, Pentabromophenol (PBP) has a melting point of 230 °C and sublimes, whereas the widely used 2,4,6-Tribromophenol (TBP) has a melting point of 94-96 °C and a boiling point of 244 °C.[4] 2,3,4,6-Tetrabromophenol has a reported melting point of 113.5 °C and also sublimes, indicating greater thermal stability than TBP.[4] This higher thermal stability is critical for its use as a monomer in high-performance polymers that require processing at elevated temperatures and for imparting superior flame retardant characteristics.

Evidence DimensionMelting Point (°C)
Target Compound Data113.5 °C (for the free phenol)
Comparator Or Baseline2,4,6-Tribromophenol (TBP) at 94-96 °C
Quantified Difference~17.5-19.5 °C higher melting point than TBP
ConditionsStandard atmospheric pressure.

Higher thermal stability allows the resulting polymers to be processed at higher temperatures and enhances their effectiveness as flame retardants in demanding applications.

Improved Handling and Solubility for Streamlined Processability

Potassium phenoxide salts exhibit significantly different solubility profiles compared to their parent phenols. While free phenols have limited solubility in water, potassium phenoxides are typically highly soluble in water and polar organic solvents.[4][5] For polymerization reactions often carried out in solvent mixtures (e.g., toluene/methanol), using the pre-formed salt can facilitate a more homogeneous reaction environment.[1] A 1934 patent describes a method for preparing pure, crystalline potassium phenoxide by reacting potassium hydroxide in methanol with phenol in toluene, highlighting the differential solubility that allows for isolation of a clean product, a principle that underscores the utility of procuring a pre-made, high-purity salt.[1]

Evidence DimensionSolubility Characteristics
Target Compound DataAs a potassium salt, it is expected to have good solubility in polar solvents.
Comparator Or BaselineThe corresponding free phenol, which has lower polarity and different solubility.
Quantified DifferenceQualitatively different solubility enabling process advantages like simplified reaction setup and potential for cleaner product isolation.
ConditionsTypical organic synthesis and polymerization solvent systems.

Using a pre-formed salt simplifies reactor setup, can improve reaction kinetics through better dissolution, and avoids handling the more corrosive, acidic free phenol, leading to a more efficient and consistent process.

Monomer for High-Performance Brominated Poly(phenylene ether)s (PPOs/PPEs)

This salt is a direct precursor for producing brominated PPOs via oxidative coupling polymerization. The use of the salt form is critical for achieving the high molecular weight necessary for these polymers to be used in demanding applications such as electronic components, automotive parts, and business machine housings where high heat resistance and flame retardancy are required.[4][5]

Intermediate for Halogenated Aromatic Flame Retardants

As a polybrominated aromatic compound, it can serve as a building block for more complex flame retardants. Its specific substitution pattern and high bromine content make it a candidate for syntheses where precise molecular architecture is needed to achieve compatibility with polymer matrices like epoxies and polycarbonates used in printed circuit boards and electronic enclosures.[1]

Color/Form

Needles from alcohol

XLogP3

5.4

Boiling Point

Sublimes

LogP

log Kow = 5.07 (est)

Melting Point

113.5 °C

Vapor Pressure

6.70X10-6 mm Hg at 25 °C (est)

Other CAS

14400-94-3

Wikipedia

2,3,4,6-Tetrabromophenol

Methods of Manufacturing

Organic bromine compounds can be produced by a number of different chemical reactions; however, addition and substitution reactions are the methods most commonly employed in industrial processes. /Organic bromine compounds/

Dates

Last modified: 08-15-2023

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